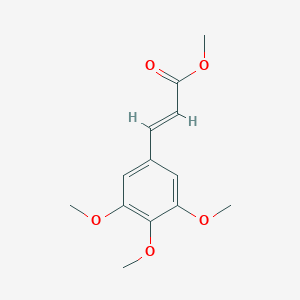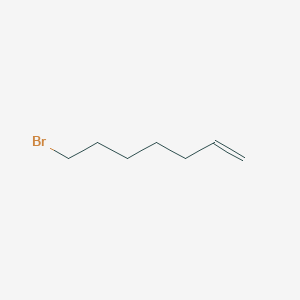
3,4,5-三甲氧基肉桂酸甲酯
描述
Methyl 3,4,5-trimethoxycinnamate (MTC) is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 3,4,5-trimethoxycinnamic acid with methanol . It is a member of methoxybenzenes and an alkyl cinnamate . MTC is a bioactive natural phenylpropanoid .
Synthesis Analysis
The synthesis of Methyl 3,4,5-trimethoxycinnamate involves the generation of ketones through condensation reaction .
Molecular Structure Analysis
Methyl 3,4,5-trimethoxycinnamate contains total 34 bond(s); 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 3 ether(s) (aromatic) .
Chemical Reactions Analysis
Methyl 3,4,5-trimethoxycinnamate (MTC) is known to suppress LPS+IFNγ-induced release of TNFα, IL-6 and IL-1β, as well as NO/iNOS and PGE 2 /COX-2 levels in RAW264.7 cells .
科学研究应用
Anti-Inflammatory Applications
MTC has been studied for its potential to suppress inflammation in macrophages. In a study, MTC was shown to inhibit the release of pro-inflammatory cytokines like TNFα, IL-6, and IL-1β in RAW264.7 macrophages . This suggests that MTC could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or asthma.
Antioxidant Properties
Research indicates that MTC possesses significant antioxidant properties. It has been observed to exhibit considerable antioxidant activity, which was found to be twice as potent as that of arbutin, a known antioxidant . This property is crucial for preventing oxidative stress-related cellular damage, which is implicated in various diseases, including neurodegenerative disorders.
Dermatological Use: Antimelanogenic Effects
MTC has been evaluated for its effects on melanogenesis, the process of melanin production in the skin. It has been found to inhibit melanin production in B16F10 melanoma cells, suggesting a potential use for MTC in the development of hypopigmenting agents for skin lightening treatments .
Metabolic Disorders: Impact on Glucose Uptake
In a study involving macrophage–adipocyte co-culture, MTC enhanced glucose uptake and activated AMPKα, an enzyme that plays a role in cellular energy homeostasis . This indicates that MTC could have therapeutic potential in managing metabolic disorders like diabetes by improving glucose regulation.
Cardiovascular Research: Antiarrhythmic Effect
MTC may protect the heart from arrhythmias through its inhibitory effect on calcium channels . This application is particularly relevant in the context of cardiovascular research, where developing new treatments for arrhythmias is of high importance.
Traditional Medicine: Use in Polygala tenuifolia
In traditional Chinese medicine, MTC has been identified as a bioactive component in the serum collected from rats treated with Polygalae Radix, which is used to relieve symptoms like insomnia, anxiety, and heart palpitations . This highlights the potential for MTC to be used in herbal remedies and supplements.
作用机制
- NF-κB controls pro-inflammatory gene transcription, while Nrf2 plays a role in antioxidant responses .
- MTC also enhances Nrf2 DNA binding and antioxidant response element (ARE)-dependent gene expression .
- Additionally, MTC inhibits calcium channels, potentially contributing to its anti-arrhythmic effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
属性
IUPAC Name |
methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHCGFNNUQTEY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289631 | |
| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl 3,4,5-trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methyl 3,4,5-trimethoxycinnamate | |
CAS RN |
20329-96-8, 7560-49-8 | |
| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20329-96-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3,4,5-trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 - 100 °C | |
| Record name | Methyl 3,4,5-trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Methyl 3,4,5-trimethoxycinnamate in relation to its potential antiarrhythmic effects?
A1: Research suggests that Methyl 3,4,5-trimethoxycinnamate exerts its potential antiarrhythmic effects by inhibiting L-type calcium channels (I(Ca,L)) in cardiac myocytes. [] This inhibition leads to a suppression of intracellular calcium transients, consequently reducing the generation of transient inward current (I(ti)). [] By suppressing these currents, Methyl 3,4,5-trimethoxycinnamate appears to prevent triggered activities, including early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), ultimately protecting the heart from arrhythmias. []
Q2: From which natural sources can Methyl 3,4,5-trimethoxycinnamate be isolated?
A4: Methyl 3,4,5-trimethoxycinnamate has been identified in several plant species. It has been isolated from the roots of Polygala tenuifolia ("YuanZhi"), a traditional Chinese medicine. [] It is also a constituent of Rauvolfia vomitoria Afzel, a plant used in traditional medicine. [] Additionally, Melicope glabra (Blume) T.G. Hartley, belonging to the Rutaceae family, has been identified as a source of this compound. [] Further research may reveal additional natural sources of this compound.
Q3: Are there any studies investigating the antimelanogenic effects of Methyl 3,4,5-trimethoxycinnamate?
A5: While specific research on the antimelanogenic effects of Methyl 3,4,5-trimethoxycinnamate is limited within the provided context, a study investigated the antimelanogenic and antioxidant effects of trimethoxybenzene derivatives, a class of compounds to which Methyl 3,4,5-trimethoxycinnamate belongs. [] This suggests that further investigations into the potential of Methyl 3,4,5-trimethoxycinnamate as an antimelanogenic agent are warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)












